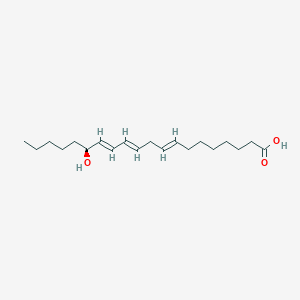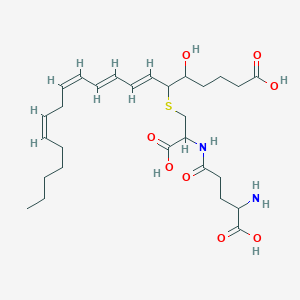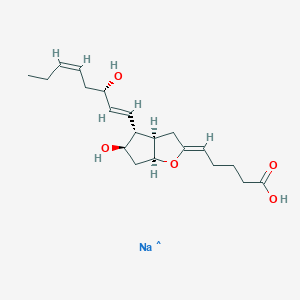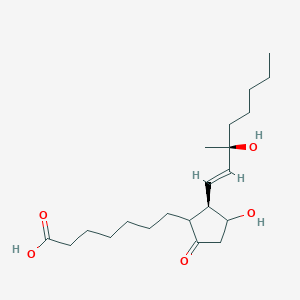![molecular formula C20H30O6 B10767970 (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, oxo, and ene groups. This compound is notable for its intricate structure, which includes a six-membered oxane ring and a conjugated diene system. It is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of aldol condensation reactions to form the conjugated diene system, followed by selective hydroxylation and oxidation steps to introduce the hydroxyl and oxo groups. The oxane ring can be constructed through intramolecular cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts to accelerate specific steps, as well as advanced purification techniques such as chromatography to isolate the desired product. The scalability of the synthesis would be a key consideration, with continuous flow reactors potentially being employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the oxo group can produce diols.
Scientific Research Applications
Chemistry
In chemistry, (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of hydroxyl and oxo groups suggests it could interact with biological molecules through hydrogen bonding and other interactions, potentially leading to interesting pharmacological properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The conjugated diene system and hydroxyl groups could be modified to enhance biological activity and selectivity towards specific targets.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its complex structure allows for the creation of molecules with specific desired properties.
Mechanism of Action
The mechanism of action of (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid depends on its specific interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the oxo group can participate in nucleophilic addition reactions. The conjugated diene system may interact with biological membranes or other hydrophobic environments, influencing the compound’s distribution and activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid
- This compound derivatives
- Other oxane ring-containing compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and oxo groups, along with the conjugated diene system, provides unique reactivity and potential biological activity. Additionally, the stereochemistry of the compound can influence its interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H30O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+/m0/s1 |
InChI Key |
OAHMLWQISGEXBB-NQCSMNPGSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


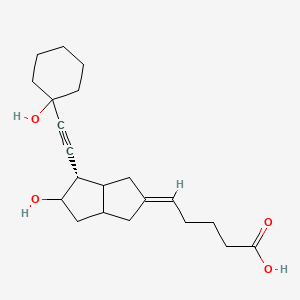
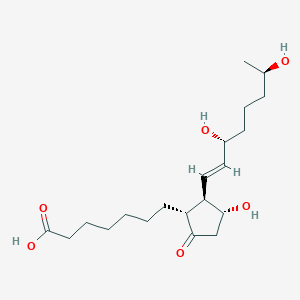
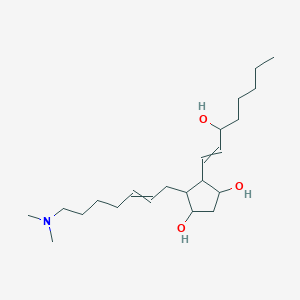
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

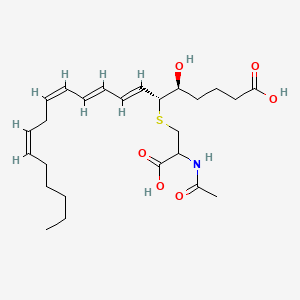
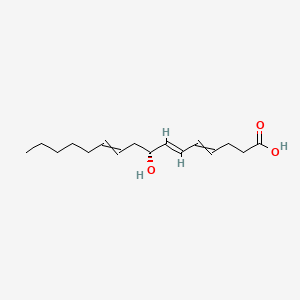
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
